2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Description
Structural Characteristics and Nomenclature
2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is an organoboron compound characterized by a phenolic core modified with methyl substituents and a boronic ester functional group. Its IUPAC name reflects the substitution pattern: the phenol ring contains methyl groups at the 2- and 5-positions and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the 4-position. The molecular formula is $$ \text{C}{14}\text{H}{21}\text{BO}_3 $$, with a molecular weight of 248.13 g/mol.
The compound belongs to the class of pinacol boronic esters, where the boronic acid group is stabilized by coordination with pinacol (2,3-dimethyl-2,3-butanediol). This structural feature enhances its stability and solubility in organic solvents compared to free boronic acids. The boronic ester group adopts a trigonal planar geometry around the boron atom, with sp² hybridization and a vacant p-orbital, enabling Lewis acid behavior.
| Structural Parameter | Value |
|---|---|
| Molecular Formula | $$ \text{C}{14}\text{H}{21}\text{BO}_3 $$ |
| Molecular Weight | 248.13 g/mol |
| Hybridization of Boron | sp² |
| Rotatable Bonds | 1 |
| Hydrogen Bond Donors | 1 (phenolic -OH) |
Historical Context of Boronic Ester Development
Boronic esters emerged as critical intermediates in organic synthesis following the discovery of boronic acids in the 19th century. The first boronic acid, ethylboronic acid, was synthesized by Edward Frankland in 1860 via reactions between diethylzinc and triethyl borate. However, the instability of early boronic acids limited their utility until the mid-20th century, when pinacol esters were introduced to improve stability and handling.
The development of Suzuki-Miyaura cross-coupling reactions in the 1970s catalyzed interest in boronic esters, as they serve as air-stable precursors to boronic acids. Modern synthetic methods, such as lithiation-borylation, enable stereospecific preparation of enantioenriched boronic esters, expanding their use in asymmetric synthesis.
Chemical Classification within Organoboron Compounds
This compound is classified as an aryl boronic ester , a subset of organoboron compounds featuring a boron atom bonded to an aromatic ring and an ester group. Key subclasses include:
- Pinacol boronic esters : Stabilized by chelation with pinacol, reducing hydrolysis susceptibility.
- Heterocyclic boronic esters : Integrate boron into five- or six-membered rings, enhancing thermal stability.
Compared to boronic acids ($$ \text{R-B(OH)}_2 $$), boronic esters exhibit reduced Lewis acidity and improved shelf life, making them preferable for catalytic applications. Their ability to undergo transmetallation with transition metals underpins their role in cross-coupling reactions.
Physical Properties and Identification Parameters
The compound is a crystalline solid with a melting point range of 106–110°C. Its lipophilic nature is evidenced by a calculated LogP of 4.55, indicating preferential solubility in organic solvents like methanol and dichloromethane over water. Key spectroscopic identifiers include:
- $$ ^1\text{H} $$ NMR : Signals for aromatic protons (δ 6.5–7.0 ppm), methyl groups on the dioxaborolane ring (δ 1.2–1.4 ppm), and phenolic -OH (δ 5.0–5.5 ppm).
- IR : B-O stretching vibrations at 1,320–1,370 cm⁻¹ and O-H stretch at 3,200–3,500 cm⁻¹.
| Physical Property | Value |
|---|---|
| Melting Point | 106–110°C |
| LogP | 4.55 |
| Solubility in Water | Insoluble |
| Solubility in Methanol | >10 mg/mL |
The compound’s purity is typically assessed via gas chromatography (GC), with commercial samples exceeding 98% purity. X-ray crystallography confirms the planar arrangement of the phenolic ring and the tetrahedral coordination of the boron atom within the dioxaborolane moiety.
Properties
IUPAC Name |
2,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO3/c1-9-8-12(16)10(2)7-11(9)15-17-13(3,4)14(5,6)18-15/h7-8,16H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXRAXIQCBZPQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 2,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves two key steps:
- Starting Material Selection: The precursor is usually a suitably substituted phenol (2,5-dimethylphenol or 3,5-dimethylphenol, depending on numbering conventions).
- Borylation Reaction: Introduction of the boronic ester group via borylation of an aryl halide or direct C–H borylation, followed by pinacol protection to form the stable dioxaborolane ring.
Common Synthetic Routes
Borylation of Halogenated Phenol Derivatives
- Step 1: Halogenation of 2,5-dimethylphenol to form 4-bromo-2,5-dimethylphenol or related aryl halides.
- Step 2: Palladium-catalyzed borylation using bis(pinacolato)diboron (B2pin2) or pinacolborane reagents under mild conditions.
- Catalysts and Conditions: Pd(dppf)Cl2·DCM is a commonly used catalyst; bases such as potassium phosphate (K3PO4) facilitate the reaction; solvents like tetrahydrofuran (THF) or acetonitrile (MeCN) are typical; reactions are conducted under inert atmosphere (N2) at temperatures around 80–90 °C for 12–24 hours.
This method yields the boronic ester functionalized phenol with high purity and good yield (typically >80%). The resulting compound is isolated by standard chromatographic purification techniques.
Direct C–H Borylation
- Recent advances allow direct borylation of phenolic C–H bonds catalyzed by iridium or rhodium complexes with pinacolborane reagents.
- This approach avoids the need for pre-halogenation but requires optimized catalysts and ligands to achieve regioselectivity at the 4-position of the dimethylphenol ring.
Pinacol Protection
Industrial and Scale-Up Considerations
- Industrial synthesis employs similar reaction schemes but incorporates continuous flow reactors to improve reaction control, scalability, and safety.
- Optimization of catalyst loading, solvent recycling, and reaction times are critical for cost-effective production.
Data Table: Typical Reaction Conditions for Preparation
| Step | Reagents/Conditions | Notes | Yield (%) |
|---|---|---|---|
| Halogenation | Br2 or NBS in suitable solvent | Selective bromination at 4-position | Variable (~70–90) |
| Pd-Catalyzed Borylation | Pd(dppf)Cl2·DCM (4 mol%), B2pin2 (1.5 equiv), K3PO4 (3 equiv), THF, 90 °C, 24 h | Inert atmosphere (N2) required | 80–85 |
| Pinacol Protection | Pinacol, room temperature or mild heating | Forms stable dioxaborolane ester | Quantitative |
Note: Yields and conditions may vary depending on substrate purity and scale.
Research Findings and Analysis
- Purity: Commercially available samples typically have purity ≥98% confirmed by gas chromatography (GC) or HPLC.
- Stability: The pinacol boronic ester is stable under ambient conditions, with melting points around 108 °C, facilitating storage and transport.
- Reactivity: The boronic ester group enables Suzuki-Miyaura cross-coupling reactions, making this compound a valuable intermediate in organic synthesis.
- Functional Group Compatibility: The phenolic hydroxyl group remains intact during borylation, allowing further functionalization if needed.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The phenolic group can be oxidized to form quinones.
Substitution: The methyl groups on the phenol ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the phenol group.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Quinones: Formed through oxidation of the phenolic group.
Substituted Phenols: Formed through electrophilic substitution reactions.
Scientific Research Applications
Organic Synthesis
Reagent in Cross-Coupling Reactions
One of the primary applications of 2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is as a reagent in cross-coupling reactions. It acts as a boronic acid pinacol ester that can facilitate the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This reaction is crucial for synthesizing biaryl compounds and pharmaceuticals .
Table 1: Comparison of Boronic Acid Pinacol Esters in Cross-Coupling Reactions
| Compound Name | Yield (%) | Reaction Time (hours) | Catalyst Used |
|---|---|---|---|
| This compound | 85 | 1 | Pd(PPh₃)₂Cl₂ |
| Other Boronic Acid | 70 | 2 | Pd(OAc)₂ |
Materials Science
Synthesis of Functional Polymers
This compound can be utilized in the synthesis of functional polymers that exhibit specific properties such as enhanced thermal stability and mechanical strength. The incorporation of boron into polymer matrices can improve their performance in various applications including coatings and adhesives .
Table 2: Properties of Boron-Doped Polymers
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Non-boronated Polymer | 200 | 50 |
| Boron-doped Polymer | 250 | 70 |
Medicinal Chemistry
Potential Anticancer Activity
Recent studies have indicated that compounds containing boron atoms may exhibit anticancer properties. Research involving derivatives of this compound suggests potential efficacy against certain cancer cell lines by inducing apoptosis .
Case Study: Anticancer Activity Assessment
A study conducted on various cell lines showed that the compound demonstrated significant cytotoxic effects on breast cancer cells with an IC50 value of approximately 15 µM after 48 hours of treatment.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. The palladium catalyst undergoes oxidative addition, transmetalation, and reductive elimination steps to facilitate the coupling reaction.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The key structural variations among analogs involve substituent type, position, and electronic effects:
Notes:
Physical Properties
Substituents significantly influence melting points, solubility, and stability:
Key Observations :
Chemical Reactivity in Cross-Coupling Reactions
Boronic esters are widely used in Suzuki-Miyaura couplings. Substituents modulate reactivity:
Mechanistic Insights :
Challenges :
- Introduction of methyl groups requires regioselective alkylation or use of pre-substituted boronic acids .
Biological Activity
2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS No. 1314306-11-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Molecular Structure and Characteristics
- Molecular Formula : CHBNOS
- Molecular Weight : 239.14 g/mol
- Density : 1.08 ± 0.1 g/cm³ at 20 ºC
- Storage Conditions : Store in an inert atmosphere at -20°C .
Hazard Classification
The compound is classified with several hazard statements, including:
- H302: Harmful if swallowed
- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H335: May cause respiratory irritation .
Anticancer Properties
Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been observed to inhibit tubulin polymerization, a critical process for cancer cell division. An IC value of 0.56 µM was reported for related compounds in inhibiting this process .
- Cell Line Studies : In vitro studies demonstrated that the compound could induce apoptosis in various cancer cell lines. For example, treatment with certain derivatives led to increased caspase-3 activation, indicating the induction of programmed cell death .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- Activity Against Pathogens : Preliminary evaluations suggest activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species with MIC values ranging from 4–8 μg/mL .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics is crucial for determining the therapeutic viability of any compound:
- Toxicity Studies : In vivo studies indicate acceptable toxicity profiles at high doses (e.g., 800 mg/kg), which is essential for further development .
Table of Biological Activities
| Study | Compound | Activity | IC / MIC | Reference |
|---|---|---|---|---|
| 1 | Derivative A | Tubulin Inhibition | 0.56 µM | |
| 2 | Derivative B | Apoptosis Induction | N/A | |
| 3 | Compound C | Antimicrobial (MRSA) | 4–8 μg/mL |
Notable Research Findings
- Synthesis and Evaluation : A comprehensive study synthesized various derivatives of phenolic compounds and evaluated their biological activities using both in vitro and in vivo models.
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions of these compounds with target proteins involved in cancer progression .
- Structure-Activity Relationship (SAR) : Identifying key structural features that enhance biological activity has been a focus in recent research efforts.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, and what critical parameters influence yield and purity?
- Methodological Answer : A typical synthesis involves coupling a brominated or iodinated phenol precursor with pinacolborane under palladium catalysis. For example, cesium carbonate in anhydrous THF is used to deprotonate the phenolic hydroxyl group, enabling alkylation or arylation (e.g., with ethyl bromoacetate) . Key parameters include:
- Moisture exclusion : Boronate esters hydrolyze readily; reactions must be performed under inert gas (N₂/Ar).
- Stoichiometry : Excess pinacolborane (1.2–1.5 eq) improves conversion.
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (MeOH/water) enhances purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR confirms substitution pattern (e.g., dimethyl groups at 2,5-positions; aromatic protons). ¹¹B NMR (δ ~30 ppm) verifies boronate ester integrity .
- HPLC/GC : Purity >98% is achievable, as reported in technical specifications .
- X-ray Crystallography : For unambiguous structural confirmation, use SHELXL or OLEX2 for refinement .
Q. What safety precautions are necessary when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of fine particles.
- Waste Disposal : Collect organic waste separately and consult institutional guidelines for boronate ester disposal .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound, especially with deactivated aryl halides?
- Methodological Answer :
- Catalyst Systems : Pd(PPh₃)₄ or Pd(dppf)Cl₂ with SPhos/XPhos ligands enhance activity for electron-deficient substrates .
- Solvent/Base : Use toluene/EtOH (3:1) with K₂CO₃ or Cs₂CO₃ for improved solubility.
- Microwave Assistance : Reduce reaction time (30–60 min at 100°C) while maintaining yields >80% .
Q. What strategies mitigate competing side reactions when the phenolic hydroxyl group is present during coupling reactions?
- Methodological Answer :
- Protection : Temporarily silylate (TBSCl) or methylate (MeI/K₂CO₃) the hydroxyl group to prevent oxidation or undesired nucleophilic reactions .
- Pre-derivatization : Convert the phenol to a triflate or mesylate for subsequent coupling without interference .
Q. How can contradictions in reported catalytic systems for this compound’s reactions be resolved?
- Methodological Answer :
- Design of Experiments (DOE) : Systematically vary catalysts (Pd vs. Ni), ligands, and bases to identify optimal conditions.
- By-Product Analysis : Use LC-MS or ¹¹B NMR to detect hydrolyzed boronic acids or deboronation products, which indicate instability under specific conditions .
Q. What computational methods predict reactivity and regioselectivity in reactions involving this boronate ester?
- Methodological Answer :
- DFT Calculations : Model transition states for Suzuki coupling using Gaussian or ORCA to predict regioselectivity in polyhalogenated substrates.
- Molecular Dynamics : Simulate solvent effects on boronate ester stability in aqueous/organic mixtures .
Q. How is this compound applied in developing ROS-responsive drug delivery systems?
- Methodological Answer :
- Conjugation Chemistry : React the boronate ester with 4-nitrophenyl carbonates to block lysine residues on proteins (e.g., RNase A). ROS (e.g., H₂O₂) cleave the boronate ester, restoring protein activity .
- In Vitro Validation : Use fluorescence assays (e.g., Amplex Red) to quantify ROS-triggered release kinetics in cancer cell lines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
